molecular formula C7H5BrClN3 B3078816 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1055057-39-0

7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3078816
CAS No.: 1055057-39-0
M. Wt: 246.49 g/mol
InChI Key: BWUWBHPAFDXGMT-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1055057-39-0) is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyrimidine structure, a deazapurine analog known for its significant pharmacological potential. The specific bromo and chloro substituents at the 7- and 4-positions make it an excellent synthetic intermediate for constructing diverse compound libraries via cross-coupling reactions and nucleophilic substitutions. The pyrrolo[3,2-d]pyrimidine core is a privileged structure in the development of novel therapeutic agents. Recent studies highlight the promise of this scaffold, particularly in creating novel antitubercular agents . Furthermore, structurally similar pyrrolopyrimidine derivatives are extensively investigated for their broad-spectrum antimicrobial activities against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis . Beyond antimicrobial applications, this chemotype is a recognized framework in anticancer research, serving as a core structure in small-molecule inhibitors targeting various receptor tyrosine kinases . Researchers utilize this compound as a critical building block to explore structure-activity relationships (SAR) and develop targeted inhibitors. It is intended for use in assay development, high-throughput screening, and lead optimization campaigns. Store this product under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUWBHPAFDXGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . This reaction introduces the bromine atom at the 7-position of the pyrrolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar halogenation procedures as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and organometallic reagents are commonly used for substitution reactions.

    Oxidation and Reduction:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase and RNA polymerase, inhibiting their activity and affecting cellular processes . This binding can lead to the disruption of DNA replication and transcription, making it a potential candidate for antibacterial and anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring System Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key References
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (Target) C₇H₅BrClN₃ ~247–249 Br (7), Cl (4), CH₃ (2) 200–201
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₅BrClN₃ 246.49 Br (5), Cl (4), CH₃ (7) Not reported
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₇H₇BrN₄ 242.07 Br (5), NH₂ (4), CH₃ (7) Not reported
5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine C₁₂H₁₇BrClN₃OSi 362.74 Br (5), Cl (4), SEM group (7) Not reported
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₃BrClN₃ 232.47 Br (7), Cl (2) Not reported
Key Observations :

Ring Junction Differences :

  • Pyrrolo[3,2-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine analogs alter substituent positions relative to the fused ring system. For example, bromine at position 7 in the target vs. position 5 in pyrrolo[2,3-d] derivatives .
  • Methyl groups at position 2 (target) vs. position 7 in analogs affect steric hindrance and electronic effects .

Functional Group Impact :

  • Replacement of chlorine with amine (e.g., 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) increases hydrogen-bonding capacity, influencing solubility and biological interactions .
  • Bulky substituents like SEM groups enhance stability but reduce reactivity in cross-coupling reactions .

Physicochemical and Reactivity Profiles

Table 2: Physicochemical and Reactivity Data
Compound Name LogP (XLogP3) Hydrogen Bond Acceptors Hydrogen Bond Donors Reactivity Notes
This compound ~1.7 3 1 Halogens enable Suzuki couplings; methyl enhances lipophilicity
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 1.7 3 0 Chlorine at 4 facilitates nucleophilic substitution
7-Bromo-4-methoxy-5-prop-2-enylpyrrolo[3,2-d]pyrimidine 2.3 3 0 Methoxy and propenyl groups increase steric bulk
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 2.5 3 2 Cyclopentyl amine enhances solubility and target binding
Key Observations :
  • Lipophilicity : Methyl and halogen substituents increase LogP values, favoring membrane permeability .
  • Reactivity : Chlorine at position 4 is a common site for nucleophilic substitution (e.g., with amines or alkoxides) .

Biological Activity

7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its structural features suggest it may exhibit various biological activities, including anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C7H5BrClN3
  • Molar Mass : 246.49 g/mol
  • CAS Number : 1055057-39-0
  • Structure : The compound features a pyrrolo-pyrimidine core, which is known for its ability to interact with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anticancer agent. This section summarizes key findings related to its biological activity.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine biosynthesis. This inhibition leads to reduced proliferation of cancer cells that rely on this pathway for growth and survival .
  • Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. For example, it has been tested against KB and IGROV1 human tumor cells, showing significant growth inhibition .
  • Comparison with Other Compounds :
    • When compared to classical antifolate inhibitors like methotrexate (MTX), this compound displayed enhanced selectivity and potency in inhibiting tumor cell proliferation, particularly in cells expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT) .

Structure-Activity Relationship (SAR)

The structural modifications of pyrrolo[3,2-d]pyrimidines can significantly influence their biological activity. Research indicates that specific substitutions can enhance potency and selectivity toward target enzymes involved in cancer progression.

CompoundIC50 (µM)Target EnzymeNotes
This compoundTBDGARFTaseEffective against FR-expressing tumors
MTXVariableDHFRTraditional antifolate with broader activity but less selectivity

Case Studies

  • Study on Tumor Cell Proliferation :
    • A study evaluated the effects of this compound on cell growth in vitro. Results indicated that this compound effectively inhibited the proliferation of FR-expressing human tumors through selective transport mechanisms, leading to enhanced cytotoxicity compared to standard treatments .
  • Mechanistic Investigations :
    • Further mechanistic studies revealed that treatment with this compound resulted in apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death in malignant cells .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via two primary methods:

  • Method A : Alkylation of a precursor (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) using NaH and iodomethane in dry DMF at 0°C, followed by quenching with acetic acid. This achieves an 88% yield after purification via silica gel chromatography .
  • Method B : Bromination with N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 76% after similar purification .
    Key factors include temperature control, solvent polarity, and stoichiometric ratios. Excess NaH or NBS can lead to side reactions, while rapid quenching minimizes degradation.

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at ~2.5 ppm in 1H NMR; carbon environments in 13C NMR) .
  • HRMS : Verify molecular weight (expected [M+H]+ at 245.93) .
  • Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: ~34.1%, H: ~2.0%, N: ~17.1%) .
  • IR Spectroscopy : Identify functional groups (e.g., NH/OH stretches absent, confirming halogenation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning or regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is critical for unambiguous structural determination. For example:

  • SHELXL refines atomic coordinates and thermal parameters, while SHELXS/SHELXD solve phase problems in small-molecule crystallography .
  • Planarity of the pyrrolopyrimidine core and halogen positioning (e.g., Br at C7 vs. Cl at C4) can be validated via bond-length analysis and electron density maps .

Q. What strategies mitigate discrepancies in spectral data during characterization?

  • Controlled Recrystallization : Eliminate impurities causing unexpected NMR peaks (e.g., residual solvents or byproducts) .
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) or databases of analogous compounds .
  • Tandem MS/MS : Fragment ions (e.g., m/z 212/210 in EI-MS) confirm backbone stability and substituent loss patterns .

Q. How does the bromo-chloro-methyl substitution pattern influence reactivity in downstream derivatization?

  • Bromine : Acts as a leaving group for Suzuki-Miyaura cross-couplings or nucleophilic substitutions (e.g., with amines or thiols) .
  • Chlorine : Enhances electrophilicity at C4, enabling SNAr reactions with nucleophiles (e.g., piperazine derivatives) .
  • Methyl Group : Steric hindrance at C2 directs functionalization to less hindered positions (e.g., C7 bromine substitution) .

Q. What biological targets are plausible for derivatives of this compound, and how are SAR studies designed?

  • Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core mimics purine, making it a scaffold for ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR targets) .
  • SAR Workflow :
    • Core Modifications : Vary halogens (Br→I for heavier atom effects) or methyl→ethyl for lipophilicity .
    • Functionalization : Introduce pharmacophores (e.g., acetamide or oxadiazole groups) at C4/C7 to enhance target affinity .

Methodological Considerations

Q. What computational tools predict intermolecular interactions for crystal engineering?

  • Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., N–H···N dimers in pyrimidine derivatives) to predict packing motifs .
  • Hirshfeld Surface Analysis : Maps close contacts (e.g., Br···H interactions) to optimize crystallization solvents .

Q. How are reaction yields optimized for scale-up without chromatography?

  • Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to improve precipitation .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance bromination efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

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